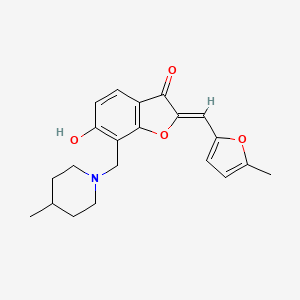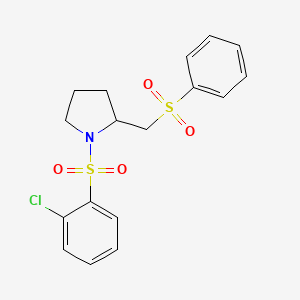
1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine” is a pyrrolidine derivative with sulfonyl and phenyl groups attached. Pyrrolidine is a cyclic amine, and sulfonyl groups are common in various organic compounds and drugs, contributing to their reactivity and pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidine ring, with the sulfonyl and phenyl groups attached at the 1 and 2 positions of the ring. The presence of these groups would likely influence the compound’s reactivity and interactions .Chemical Reactions Analysis
The sulfonyl groups in this compound could potentially undergo various reactions, such as substitution or elimination, under appropriate conditions . The pyrrolidine ring could also participate in reactions, particularly at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonyl groups could contribute to its polarity, and the aromatic phenyl groups could contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
- 1-(Arylsulfonyl)pyrrolidines, closely related to the compound , have been synthesized from phenols, demonstrating a method for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
- 1-[(Phenylsulfinyl)methyl]pyrrolidine, a derivative, has shown efficiency as an organocatalyst for asymmetric Michael addition, highlighting its potential in synthesizing various compounds (Singh et al., 2013).
- Another related compound, 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, exhibits stereoselective behavior and has been studied for its interaction with cardiovascular L-type calcium channels (Carosati et al., 2009).
Applications in Material Science
- Compounds containing sulfonyl moieties, similar to the compound , have been utilized in the synthesis of transparent, high-refractive-index polyamides, indicating potential applications in materials science (Kiani et al., 2013).
Synthesis of Complex Molecules
- The use of related sulfonyl compounds has been explored in the synthesis of complex molecules like tetrahydropyridine and pyrrolidine derivatives, indicating the compound's utility in complex organic syntheses (An & Wu, 2017).
Potential in Medicinal Chemistry
- Derivatives of pyrrolidine, including those with sulfonyl groups, have been investigated for their potential in medicinal chemistry, such as in the development of antimicrobial agents (Nural et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-chlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJYXCSGGLWGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)
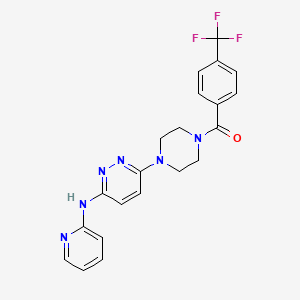
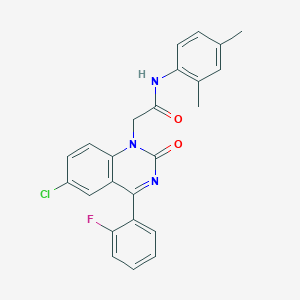

![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2985496.png)
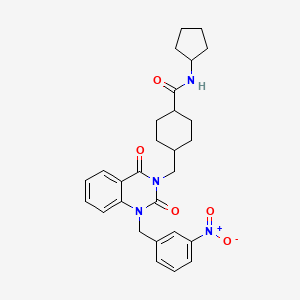
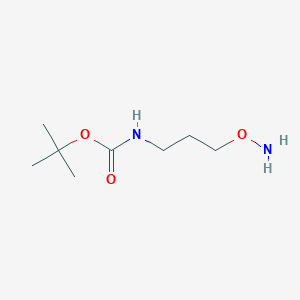
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2985502.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B2985506.png)
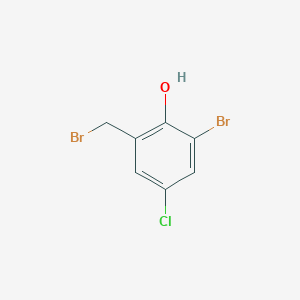
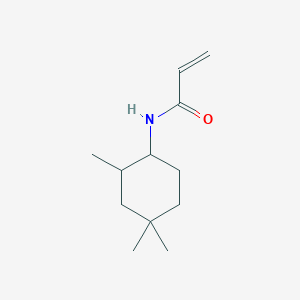
![2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide](/img/structure/B2985509.png)

